4-(5,5-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one
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Overview
Description
4-(5,5-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one is an organic compound that belongs to the class of cyclohexenyl ketones These compounds are characterized by the presence of a cyclohexene ring substituted with a butenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 5,5-dimethyl-3-cyclohexen-1-one with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal oxides or zeolites may be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-3-cyclohexen-1-yl)-2-butanone: Similar structure with a different position of the butenone group.
4-(5,5-Dimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Variation in the position of the double bond in the cyclohexene ring.
4-(5,5-Dimethyl-3-cyclohexen-1-yl)-3-penten-2-one: Longer carbon chain in the butenone group.
Uniqueness
4-(5,5-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure can influence its reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
67662-99-1 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-(5,5-dimethylcyclohex-3-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H18O/c1-10(13)6-7-11-5-4-8-12(2,3)9-11/h4,6-8,11H,5,9H2,1-3H3 |
InChI Key |
XHVGJHYNZGHEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1CC=CC(C1)(C)C |
Origin of Product |
United States |
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